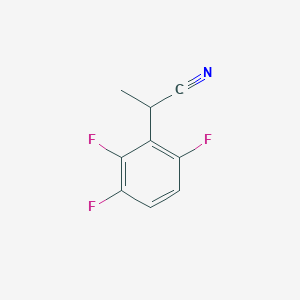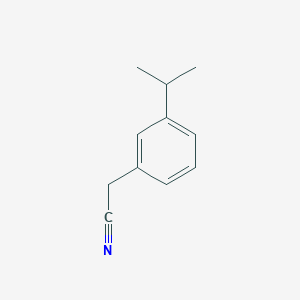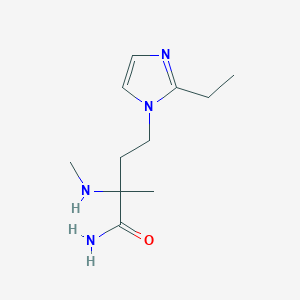
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a propynyl group. Triazoles are known for their stability and diverse biological activities, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursorsThis reaction involves the use of a terminal alkyne and an azide under copper catalysis to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the propynyl group.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and various nucleophiles/electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Applications De Recherche Scientifique
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(prop-2-yn-1-yl)-1H-1,2,4-triazole involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA/RNA, leading to its antimicrobial or anticancer effects. The exact pathways depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: Another triazole isomer with similar stability but different reactivity.
Benzimidazole: Shares some structural similarities but has different biological activities.
Imidazole: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness
3-(prop-2-yn-1-yl)-1H-1,2,4-triazole is unique due to its propynyl substitution, which imparts specific reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .
Propriétés
Formule moléculaire |
C5H5N3 |
|---|---|
Poids moléculaire |
107.11 g/mol |
Nom IUPAC |
5-prop-2-ynyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C5H5N3/c1-2-3-5-6-4-7-8-5/h1,4H,3H2,(H,6,7,8) |
Clé InChI |
KPBCSSKYEXYVFM-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=NC=NN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















